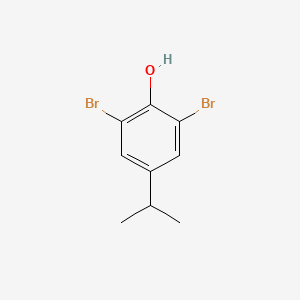

2,6-Dibromo-4-isopropylphenol

Descripción general

Descripción

2,6-Dibromo-4-isopropylphenol is an organic compound with the molecular formula C₉H₁₀Br₂O. It is a brominated phenol derivative known for its antimicrobial properties. This compound is used in various applications, including as a preservative in personal care products and as an intermediate in chemical synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-isopropylphenol can be synthesized through the bromination of 4-isopropylphenol. The reaction typically involves the use of bromine in an organic solvent such as carbon tetrachloride or chloroform. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 4-isopropylphenol in a reaction vessel, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various brominated quinones.

Reduction: The compound can be reduced to form debrominated phenols.

Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products:

Oxidation: Brominated quinones.

Reduction: Debrominated phenols.

Substitution: Substituted phenols with various functional groups.

Aplicaciones Científicas De Investigación

2,6-Dibromo-4-isopropylphenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its antimicrobial properties and potential use in disinfectants.

Medicine: Investigated for its potential therapeutic effects due to its antimicrobial activity.

Mecanismo De Acción

The antimicrobial activity of 2,6-dibromo-4-isopropylphenol is primarily due to its ability to disrupt microbial cell membranes. The bromine atoms in the compound enhance its lipophilicity, allowing it to integrate into lipid bilayers and cause membrane destabilization. This leads to cell lysis and death of the microorganisms .

Comparación Con Compuestos Similares

2,6-Dibromo-4-methylphenol: Another brominated phenol with similar antimicrobial properties.

2,6-Dibromo-4-hydroxybenzoic acid: A brominated benzoic acid derivative with antimicrobial activity.

4,4’-Isopropylidenebis(2,6-dibromophenol): A bisphenol derivative with enhanced stability and antimicrobial properties.

Uniqueness: 2,6-Dibromo-4-isopropylphenol is unique due to its specific substitution pattern, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective as an antimicrobial agent and a versatile intermediate in organic synthesis .

Actividad Biológica

2,6-Dibromo-4-isopropylphenol (DBIP) is a brominated phenolic compound that has garnered attention due to its diverse biological activities and potential implications for human health and environmental safety. This article provides a comprehensive overview of the biological activity of DBIP, including its antimicrobial properties, endocrine-disrupting potential, and metabolic pathways.

Chemical Structure and Properties

DBIP has the molecular formula and features two bromine atoms and an isopropyl group attached to a phenolic structure. The presence of halogen substituents significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that DBIP exhibits notable antimicrobial properties . Its effectiveness against various bacterial strains has been documented, suggesting potential applications in pharmaceuticals and material sciences. The compound's antimicrobial action may be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

Endocrine Disruption Potential

One of the primary concerns regarding DBIP is its endocrine-disrupting properties . Studies have shown that the compound can interact with hormonal pathways, raising concerns about its effects on reproduction and development in wildlife. Specifically, research indicates that DBIP can affect the endocrine systems of aquatic organisms, leading to reproductive and developmental issues. This highlights the need for further investigation into its ecological impact.

Metabolism and Degradation

DBIP is subject to microbial degradation, which can lead to the formation of less harmful metabolites. Studies have demonstrated that certain bacteria can effectively degrade DBIP under anaerobic conditions, suggesting its potential for bioremediation applications . The metabolic pathways involved in the degradation of DBIP are crucial for understanding its environmental persistence and toxicity.

Toxicity Studies

The toxicity of DBIP has been evaluated through various studies. For instance, acute toxicity tests on organisms such as Artemia franciscana and Thamnocephalus platyurus have been conducted to assess the compound's effects on aquatic life. Results indicate that DBIP exhibits varying levels of toxicity depending on concentration and exposure duration .

Table 1: Toxicity Data for this compound

| Organism | EC50 (mg/L) | Exposure Time (h) |

|---|---|---|

| Artemia franciscana | 50 | 24 |

| Thamnocephalus platyurus | 51.65 | 24 |

Case Studies

- Aquatic Toxicity Assessment : A study assessed the acute toxicity of DBIP on A. franciscana, revealing significant immobilization at concentrations as low as 50 mg/L. The findings underscore the compound's potential risks to aquatic ecosystems .

- Endocrine Disruption in Fish : Research involving fish species exposed to DBIP demonstrated alterations in reproductive hormone levels, indicating endocrine disruption. These findings suggest that DBIP could pose risks not only to individual organisms but also to population dynamics within aquatic environments.

Propiedades

IUPAC Name |

2,6-dibromo-4-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSJZFDHMKBPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629432 | |

| Record name | 2,6-Dibromo-4-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2432-16-8 | |

| Record name | 2,6-Dibromo-4-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,6-Dibromo-4-isopropylphenol formed in the environment?

A: this compound is identified as a key degradation product of the flame retardant tetrabromobisphenol A (TBBPA). Research shows that TBBPA can be broken down through various oxidative processes, including reactions with chlorine [], permanganate [], and enzymatic reactions catalyzed by laccases []. These processes often involve the formation of a this compound carbocation intermediate, which further reacts to yield this compound and other products.

Q2: How is this compound detected and analyzed in environmental samples?

A: Researchers employed advanced analytical techniques like High-Performance Liquid Chromatography tandem Mass Spectrometry (HPLC-MS/MS) to identify and characterize this compound within a mixture of TBBPA degradation products [, ]. Specifically, a novel precursor ion scan (PIS) approach targeting bromine isotopes (m/z 79 and 81) proved effective in selectively detecting this compound and elucidating its structure based on fragmentation patterns.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.